Methyl 9-chlorononanoate

Beschreibung

Contextualizing Methyl 9-chlorononanoate within Contemporary Organic Chemistry

Methyl 9-chlorononanoate belongs to the class of ω-halo fatty acid esters, a group of compounds that possess two distinct reactive sites: an ester group at one end of an aliphatic chain and a halogen atom at the other. This dual functionality allows for a wide range of selective chemical transformations, making such molecules valuable precursors in various synthetic endeavors. The presence of a nine-carbon chain provides a flexible yet substantial lipophilic backbone, which can be a desirable feature in the synthesis of molecules with specific physical or biological properties.

In the broader context of sustainable chemistry, the synthesis of functionalized fatty acid esters from renewable feedstocks is a significant area of research. While direct large-scale synthesis of methyl 9-chlorononanoate from biorenewable sources is not yet mainstream, the established production of related compounds, such as methyl 9-hydroxynonanoate from vegetable oils, points towards a potential green-sourcing pathway. rsc.orgresearchgate.net The conversion of such hydroxylated precursors to their chlorinated analogs is a conceptually straightforward chemical transformation.

Significance of Methyl 9-chlorononanoate as a Versatile Synthetic Intermediate

The versatility of methyl 9-chlorononanoate as a synthetic intermediate stems from the differential reactivity of its two functional groups. The terminal chloro group serves as a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups, including azides, cyanides, and various oxygen-, nitrogen-, and sulfur-based nucleophiles. This capability enables the elongation of the carbon chain or the incorporation of specific functionalities for further synthetic manipulations.

Simultaneously, the methyl ester group can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or transesterification. The ability to selectively manipulate one functional group while leaving the other intact is a key attribute that underscores its utility in multi-step synthetic sequences. This orthogonality allows for a programmed, stepwise construction of more complex molecules. For instance, the chloro-terminus can be used to attach the nonanoate (B1231133) chain to another molecular scaffold, with the ester group being available for subsequent modification.

Overview of Research Trajectories for Methyl 9-chlorononanoate

Current research involving methyl 9-chlorononanoate and related ω-halo fatty acid esters is proceeding along several promising avenues. One significant area of exploration is their use as precursors for the synthesis of specialty polymers. The ability to polymerize these monomers can lead to polyesters with pendant functional groups, which can be further modified to tune the polymer's properties for specific applications. The related compound, methyl 9-hydroxynonanoate, has been investigated as a monomer for biodegradable polyesters, suggesting a potential application for its chlorinated counterpart in the development of functional materials. researchgate.net

Furthermore, the long aliphatic chain and terminal functionality of methyl 9-chlorononanoate make it an attractive building block in the synthesis of complex lipids and bioactive molecules. The introduction of specific polar head groups via substitution of the chloride, coupled with modifications at the ester terminus, can generate amphiphilic molecules with potential applications in materials science or as biological probes. While specific, large-scale applications are still emerging, the fundamental reactivity of methyl 9-chlorononanoate ensures its continued relevance as a versatile tool for synthetic chemists.

Physicochemical Properties of Methyl 9-chlorononanoate

| Property | Value |

| IUPAC Name | methyl 9-chlorononanoate |

| Molecular Formula | C10H19ClO2 |

| Molecular Weight | 206.71 g/mol |

| CAS Number | 22457-33-6 |

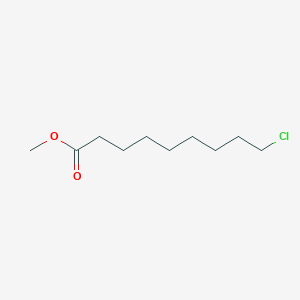

Structure

3D Structure

Eigenschaften

CAS-Nummer |

22457-33-6 |

|---|---|

Molekularformel |

C10H19ClO2 |

Molekulargewicht |

206.71 g/mol |

IUPAC-Name |

methyl 9-chlorononanoate |

InChI |

InChI=1S/C10H19ClO2/c1-13-10(12)8-6-4-2-3-5-7-9-11/h2-9H2,1H3 |

InChI-Schlüssel |

CNHNEOUVKMPEBI-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CCCCCCCCCl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Methyl 9 Chlorononanoate

Established Synthetic Routes for Methyl 9-chlorononanoate

Traditional methods for synthesizing Methyl 9-chlorononanoate rely on foundational organic reactions, typically starting from precursors like nonanoic acid or methyl 9-hydroxynonanoate.

A common and straightforward approach to Methyl 9-chlorononanoate begins with nonanoic acid derivatives. vulcanchem.com This pathway generally involves a two-step process. First, the precursor acid, 9-chlorononanoic acid, is synthesized. This can be achieved through the chlorination of nonanoic acid. smolecule.com Subsequently, the resulting 9-chlorononanoic acid undergoes esterification with methanol (B129727) in the presence of an acid catalyst to yield the final methyl ester product. smolecule.com

Table 1: Synthesis via Nonanoic Acid Derivative

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Chlorination | Nonanoic Acid | Chlorinating Agent | 9-Chlorononanoic Acid |

An alternative established route involves the direct conversion of a hydroxyl group to a chloride. Methyl 9-hydroxynonanoate, an ester that can be formed from the esterification of 9-hydroxynonanoic acid and methanol, serves as the immediate precursor. medchemexpress.com In a representative procedure, Methyl 9-hydroxynonanoate is reacted with thionyl chloride (SOCl₂) in a suitable solvent like dry tetrahydrofuran (B95107) (THF) under an inert nitrogen atmosphere. vulcanchem.com Pyridine is typically added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed. vulcanchem.com

Table 2: Synthesis from Methyl 9-hydroxynonanoate

| Reactant | Reagents | Conditions | Product |

|---|---|---|---|

| Methyl 9-hydroxynonanoate | Thionyl Chloride, Pyridine | Dry THF, N₂ atmosphere | Methyl 9-chlorononanoate |

Methyl 9-chlorononanoate can serve as a precursor for other halogenated nonanoates. A standard method for converting an alkyl chloride to an alkyl iodide is the Finkelstein reaction. This nucleophilic substitution reaction involves treating the alkyl chloride with an alkali iodide salt, most commonly sodium iodide, in a solvent such as acetone (B3395972). The equilibrium is driven towards the product, Methyl 9-iodononanoate, because sodium chloride is insoluble in acetone and precipitates out of the solution. The existence of Methyl 9-iodononanoate as a research chemical confirms its accessibility from the corresponding chloride. sigmaaldrich.com

Table 3: Conversion to Iodide Derivative (Finkelstein Reaction)

| Reactant | Reagents | Solvent | Product |

|---|

Advanced Synthetic Strategies for Methyl 9-chlorononanoate

Research into organic synthesis continues to yield more efficient, selective, and environmentally benign methods. The synthesis of haloalkanes, including Methyl 9-chlorononanoate, is an area of active development.

Modern synthetic chemistry is exploring advanced catalytic systems to facilitate nucleophilic substitutions on abundant starting materials like alcohols and carboxylic acids. researchgate.net For instance, catalytic systems involving triphenylphosphine (B44618) oxide and a consumable reagent have been developed to achieve deoxydichlorination. researchgate.net Another frontier is the use of palladium catalysis for the remote hydrohalogenation of internal alkenes, providing a sophisticated method for synthesizing primary alkyl halides. researchgate.net

Furthermore, the development of novel halogenating agents offers potential improvements over traditional reagents. Trichloroisocyanuric acid (TCCA) has been successfully employed for the α-chlorination of fatty acids under solvent-free conditions, showcasing a greener and more efficient approach. acs.org While demonstrated for the alpha position, the application of such modern reagents could potentially be adapted for the terminal (ω) chlorination required for Methyl 9-chlorononanoate synthesis.

Table 4: Advanced Synthetic Concepts

| Strategy | Concept | Potential Application |

|---|---|---|

| Catalytic Halogenation | Palladium-catalyzed chain walking-hydrochlorination. researchgate.net | Synthesis of linear alkyl halides from alkenes. |

| Novel Reagents | Trichloroisocyanuric acid (TCCA) for chlorination. acs.org | Greener, solvent-free chlorination of fatty acids. |

Methyl 9-chlorononanoate itself is an achiral molecule as it lacks any stereocenters. However, the principles of stereoselective synthesis are highly relevant for the creation of its structural analogues that possess chirality. Accessing specific stereoisomers of bioactive compounds is a significant challenge in drug discovery, as different stereoisomers can have varied biological properties. umontpellier.fr

The development of stereoselective synthesis for analogues would involve introducing chiral centers into the molecule. This could be achieved by, for example, creating a chiral carbon atom through the stereocontrolled addition of a functional group to the alkyl chain or by performing a stereoselective chlorination at a secondary carbon. Methodologies for achieving such transformations are continually evolving, utilizing chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms in the product. rsc.orgnih.gov While specific examples for Methyl 9-chlorononanoate analogues are not detailed in the literature, the vast toolbox of asymmetric synthesis provides the foundation for their potential future development. rsc.org

Green Chemistry Principles in Methyl 9-chlorononanoate Synthesis

The application of green chemistry principles to the synthesis of Methyl 9-chlorononanoate offers a pathway to more environmentally benign and economically viable production methods. These principles provide a comprehensive guide for chemists to design and innovate in a way that minimizes the environmental footprint of chemical manufacturing. msu.edurroij.com

Maximizing Atom Economy in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comnih.govskpharmteco.comacs.org Reactions with high atom economy are inherently less wasteful, as they generate fewer byproducts. jocpr.com

For the synthesis of Methyl 9-chlorononanoate, this principle encourages the selection of reaction types that are intrinsically atom-economical. Addition reactions, for example, are ideal as they typically incorporate all reactant atoms into the final product, achieving 100% atom economy. nih.gov In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. mlsu.ac.in

| Reaction Type | General Atom Economy | Relevance to Methyl 9-chlorononanoate Synthesis |

| Addition Reactions | High (often 100%) nih.gov | Ideal for incorporating the chloro and methoxycarbonyl groups with minimal waste. |

| Rearrangement Reactions | High (often 100%) jocpr.com | Potentially applicable if a suitable precursor can be rearranged. |

| Substitution Reactions | Lower mlsu.ac.in | Traditional methods may involve substitution, leading to byproduct formation. |

| Elimination Reactions | Lower | Generally less desirable due to the inherent production of waste. |

This table illustrates the general atom economy of different reaction types and their potential application in synthesizing Methyl 9-chlorononanoate.

Reduction of Hazardous Solvents and Auxiliary Substances

Traditional organic syntheses often rely on volatile and toxic solvents, which pose risks to both human health and the environment. nih.gov Green chemistry advocates for the reduction or elimination of such hazardous substances. msu.edumlsu.ac.in

In the context of producing long-chain esters like Methyl 9-chlorononanoate, several greener alternatives to conventional solvents are being explored. These include:

Solvent-free systems: Conducting reactions without a solvent is the most ideal scenario, as it completely eliminates solvent-related waste and hazards. mdpi.comrsc.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These substances can dissolve a wide range of compounds and can sometimes act as both solvent and catalyst. nih.govresearchgate.net DESs, in particular, are considered a greener alternative as they are often derived from natural and renewable sources. nih.gov

Fatty Acid Methyl Esters (FAMEs): These have emerged as promising biodegradable and non-toxic solvents, particularly for replacing low-polarity solvents. mdpi.com

Optimization of Energy Efficiency in Reaction Design

Energy consumption is a significant factor in the environmental and economic cost of chemical production. mlsu.ac.incefic.org The principles of green chemistry encourage the design of reactions that are energy-efficient, for example, by being conducted at ambient temperature and pressure. mlsu.ac.in

Strategies to enhance energy efficiency in the synthesis of Methyl 9-chlorononanoate could include:

Catalysis: The use of catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions and thus reducing energy input. mlsu.ac.in

Microwave and Photochemical Methods: These technologies can sometimes offer more energy-efficient alternatives to traditional heating methods. vapourtec.comyork.ac.uk A comparative study showed a significant reduction in energy demand when switching from an oil bath to a microwave reactor for certain reactions. york.ac.uk

Flow Chemistry: Continuous flow reactors can offer better heat and mass transfer, leading to improved energy efficiency and control over reaction conditions. vapourtec.com

The chemical industry as a whole has been making strides in improving energy efficiency, with a significant reduction in specific energy consumption reported over the past few decades. cefic.org

Utilization of Renewable Feedstocks and Sustainable Precursors

A key principle of green chemistry is the use of renewable rather than depleting feedstocks. msu.eduwordpress.com Biomass, derived from plants and other living organisms, is a prime example of a renewable resource that can be used to produce a wide array of chemicals. wordpress.comnih.govgreenchemistry-toolkit.org

For the synthesis of Methyl 9-chlorononanoate, a long-chain aliphatic ester, oleochemistry (the chemistry of fats and oils) offers a promising avenue for utilizing renewable feedstocks. acs.orgoc-praktikum.de Fatty acids derived from plant oils can serve as sustainable precursors. acs.org These natural resources provide a direct route to the long carbon chains required for this molecule, often in fewer steps than traditional petrochemical routes. oc-praktikum.de

| Feedstock Source | Advantages | Challenges |

| Plant Oils (e.g., from Vernonia galamensis) | Renewable, biodegradable, provides long carbon chains directly. oc-praktikum.de | Competition with food supply, land use, and complexity of processing. greenchemistry-toolkit.org |

| Lignocellulosic Biomass | Abundant agricultural waste product. frontiersin.org | Requires more extensive processing to obtain desired chemical building blocks. nih.gov |

| Petroleum | Well-established infrastructure and technology. | Depleting resource, contributes to greenhouse gas emissions. wordpress.com |

This table compares different feedstock sources for chemical synthesis, highlighting their advantages and challenges in the context of green chemistry.

Application of Catalytic Approaches in Methyl 9-chlorononanoate Production

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are generally superior to stoichiometric ones. msu.eduacs.org Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small amounts and recycled, thereby minimizing waste. mlsu.ac.in

In the production of esters, including long-chain chloroesters, various catalytic approaches can be employed:

Enzymatic Catalysis: Lipases, for instance, are highly specific enzymes that can catalyze esterification and transesterification reactions under mild conditions. mdpi.com The use of immobilized enzymes, such as Novozym 435, allows for easy separation and reuse of the catalyst. mdpi.comresearchgate.net

Acid Catalysis: Both homogeneous and heterogeneous acid catalysts are used in esterification. While mineral acids like sulfuric acid are effective, they can be corrosive and difficult to separate. Solid acid catalysts offer an advantage in terms of separation and reusability.

Metal-based Catalysis: Recent research has shown the utility of metal catalysts, such as iron-based systems, in cross-coupling reactions involving α-chloroesters. researchgate.net Photocatalysis using ruthenium or iridium complexes has also been demonstrated for the synthesis of aliphatic esters. nih.gov

The development of efficient and selective catalysts is crucial for creating more sustainable synthetic routes to Methyl 9-chlorononanoate.

Waste Prevention and Minimization Strategies in Process Design

The first principle of green chemistry is that it is better to prevent waste than to treat or clean it up after it has been created. msu.edumlsu.ac.in This principle encompasses all aspects of process design, from the choice of reactants to the final purification steps.

Waste minimization in the synthesis of Methyl 9-chlorononanoate can be achieved through:

High-Yield Reactions: Optimizing reaction conditions to maximize the yield of the desired product directly reduces the amount of unreacted starting materials and byproducts.

Recycling of Solvents and Catalysts: As discussed previously, the ability to recover and reuse solvents and catalysts is a key strategy for waste reduction. researchgate.net

Integrated Processes: Designing a synthetic sequence where the byproducts of one step can be used as reactants in a subsequent step can lead to a more circular and less wasteful process.

Minimizing Derivatives: Avoiding the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. acs.org The specificity of enzymes often eliminates the need for such protecting groups. acs.org

By holistically applying these green chemistry principles, the synthesis of Methyl 9-chlorononanoate can be made more sustainable, efficient, and environmentally responsible.

Reactivity and Derivatization Chemistry of Methyl 9 Chlorononanoate

Nucleophilic Substitution Reactions of the Terminal Chloro Group

The primary alkyl chloride in methyl 9-chlorononanoate is susceptible to nucleophilic substitution, typically proceeding via an SN2 mechanism. byjus.comyoutube.com This pathway allows for the direct displacement of the chloride ion by a variety of nucleophiles, enabling the introduction of new functional groups at the C-9 position. The reaction is favored by the use of strong nucleophiles and polar aprotic solvents. youtube.com

The terminal chloro group is an excellent electrophilic site for the introduction of various heteroatoms.

Halogen Exchange: The chloride can be readily substituted by other halides in a Finkelstein-type reaction. For instance, reacting methyl 9-chlorononanoate with sodium iodide (NaI) in a suitable solvent like methyl ethyl ketone (MEK) efficiently yields methyl 9-iodononanoate. liposomes.ca The resulting iodo-derivative is often more reactive and can be used in subsequent coupling reactions. liposomes.ca

Nitrogen Nucleophiles: Nitrogen-based nucleophiles can be used to install amine or azide (B81097) functionalities. The reaction with sodium azide (NaN₃) provides a straightforward route to methyl 9-azidononanoate. This azide derivative is a stable precursor that can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as "click chemistry." For the synthesis of a primary amine, a Gabriel synthesis approach using potassium phthalimide (B116566) followed by hydrolysis offers a clean alternative that avoids the multiple alkylations often seen with ammonia (B1221849) or primary amines. youtube.com

Sulfur Nucleophiles: Sulfur nucleophiles are particularly effective in SN2 reactions due to the high polarizability of sulfur. msu.edulibretexts.org Thiolate anions (RS⁻), generated by treating a thiol with a base, readily displace the chloride to form thioethers. libretexts.org To introduce a thiol group (-SH), thiourea (B124793) is often employed as a nucleophile to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol, methyl 9-mercaptononanoate. libretexts.org This method prevents the dialkylation byproduct that can occur when using sodium hydrosulfide. libretexts.org

Table 1: Examples of Nucleophilic Substitution at the C-9 Position

| Nucleophile | Reagent(s) | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| Iodide (I⁻) | Sodium Iodide (NaI) | Methyl 9-iodononanoate | Reflux in methyl ethyl ketone (MEK) | liposomes.ca |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Methyl 9-azidononanoate | Polar aprotic solvent (e.g., DMF) | |

| Phthalimide | Potassium Phthalimide | N-(9-carbomethoxynonyl)phthalimide | Polar aprotic solvent (e.g., DMF) | youtube.com |

| Thiourea | Thiourea, followed by hydrolysis | Methyl 9-mercaptononanoate | Two-step process, often in ethanol (B145695) | libretexts.org |

The terminal chloride allows methyl 9-chlorononanoate to participate in reactions that form new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. catalysis.blog

A notable example is its use in the Wittig reaction. liposomes.caresearchgate.net In a multi-step synthesis, methyl 9-chlorononanoate is first converted to the more reactive methyl 9-iodononanoate. liposomes.ca This iodide is then treated with triphenylphosphine (B44618) (TPP) to produce the corresponding phosphonium (B103445) salt, 9-carbomethoxynonyltriphenylphosphonium iodide. liposomes.ca This salt, upon treatment with a strong base, forms a phosphorus ylide that can be coupled with an aldehyde or ketone. This exact sequence has been used to synthesize specifically deuterium-labeled oleic acid by reacting the ylide with deuterated nonanal, achieving a 60-70% yield. liposomes.caresearchgate.net

Other modern cross-coupling reactions, such as Suzuki or Negishi reactions, which are powerful tools for C-C bond formation, have been increasingly adapted for use with sp³-hybridized alkyl halides, although challenges like β-hydride elimination must be managed. nih.govlibretexts.org Research has also shown that methyl 9-chlorononanoate can undergo Friedel-Crafts-type reactions to yield products like methyl 9-phenylnonanoate. rsc.org

Table 2: Carbon-Carbon Bond Formation via Wittig Reaction

| Step | Starting Material | Reagent(s) | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Methyl 9-chlorononanoate | NaI in MEK | Methyl 9-iodononanoate | - | liposomes.ca |

| 2 | Methyl 9-iodononanoate | Triphenylphosphine (TPP) in benzene | 9-carbomethoxynonyltriphenylphosphonium iodide | 84% | liposomes.ca |

| 3 | Phosphonium salt | Base, then an aldehyde (e.g., [2-²H₂]-nonanal) | Alkene (e.g., [C11-²H₂]methyl oleate) | 60-70% | liposomes.caresearchgate.net |

Ester Functional Group Transformations

The methyl ester moiety of methyl 9-chlorononanoate provides a second site for chemical modification, independent of the terminal chloride. Key transformations include transesterification and reduction.

Transesterification is the process of converting one ester into another by reaction with an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid (like H₂SO₄) or a base (like an alkoxide). masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess, often serving as the solvent. masterorganicchemistry.com For example, reacting methyl 9-chlorononanoate with ethanol under acidic conditions will produce ethyl 9-chlorononanoate and methanol (B129727). This reaction is valuable for modifying the properties of the ester, such as its volatility or solubility, or for introducing a different functional group via the alcohol. smolecule.commdpi.com

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester group to a primary alcohol. youtube.com This would convert methyl 9-chlorononanoate to 9-chloro-1-nonanol. However, LiAlH₄ can also reduce the alkyl chloride, potentially leading to a mixture of products.

Reduction to Aldehyde: A more controlled reduction can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). youtube.com Under these conditions, the reduction of the ester typically stops at the aldehyde stage, yielding 9-chlorononanal. This transformation is synthetically useful as aldehydes are key intermediates for many other reactions.

An exhaustive reduction of the aliphatic ester function directly to a methyl group can also be achieved using specific silane-based reducing systems. nih.gov

Table 3: Representative Ester Group Transformations

| Transformation | Reagent(s) | Product | Comments | Reference |

|---|---|---|---|---|

| Transesterification | Ethanol (excess), H₂SO₄ (cat.) | Ethyl 9-chlorononanoate | Equilibrium process driven by excess alcohol. | masterorganicchemistry.com |

| Reduction to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 9-chloro-1-nonanol | Potentially non-selective; may also reduce the C-Cl bond. | youtube.com |

| Reduction to Aldehyde | DIBAL-H | 9-chlorononanal | Requires low temperature (e.g., -78 °C) for control. | youtube.com |

Advanced Derivatization for Specialized Research Applications

The ability to selectively modify both ends of the methyl 9-chlorononanoate molecule makes it a powerful tool for creating specialized molecules for research. A prime example is its application in the synthesis of isotopically labeled lipids for biophysical studies. liposomes.ca

As detailed previously (Section 3.1.2), methyl 9-chlorononanoate is a key starting material in the synthesis of [C11-²H₂]oleic acid. liposomes.caresearchgate.net This deuterated fatty acid is then incorporated into phospholipids (B1166683) like 1,2-[C11-²H₂]dioleoyl-sn-glycero-3-phosphorylcholine ([Cll-²H₂]DOPC). liposomes.ca These labeled lipids are invaluable probes in deuterium (B1214612) nuclear magnetic resonance (²H-NMR) spectroscopy, a technique used to study the structure, dynamics, and lateral pressure within lipid bilayers, providing fundamental insights into the nature of biological membranes. liposomes.caresearchgate.net

Furthermore, the reactive chloro- and ester- handles allow for the attachment of various reporter groups. For example, the terminal chloride could be substituted by a fluorescent dye containing a nucleophilic group (e.g., an amine or thiol). The resulting fluorescent long-chain ester could be used as a probe to visualize fatty acid uptake or trafficking within living cells. Similarly, conversion of the terminal chloride to an azide or alkyne would create a monomer suitable for polymerization via click chemistry, opening avenues in materials science.

Synthesis of Specifically Deuterium-labelled Compounds (e.g., via Wittig Reaction)

The strategic placement of deuterium atoms (²H) in a molecule is a powerful tool for mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. nih.gov Methyl 9-chlorononanoate is a key starting material for the synthesis of specifically deuterium-labeled long-chain fatty acids and their derivatives. researchgate.netliposomes.ca

A prominent example is the synthesis of [11,11-²H₂]oleic acid. liposomes.ca This process involves a Wittig reaction, which couples a deuterium-labeled aldehyde with a phosphonium salt derived from methyl 9-chlorononanoate. researchgate.netliposomes.ca The synthesis begins with the conversion of methyl 9-chlorononanoate to its corresponding iodide, methyl 9-iodononanoate, by treatment with sodium iodide (NaI). liposomes.ca This iodide is then reacted with triphenylphosphine (TPP) to form the phosphonium salt, 9-carbomethoxynonyl triphenylphosphonium iodide. liposomes.ca

Separately, a deuterium-labeled aldehyde, [2,2-²H₂]nonanal, is prepared. liposomes.ca The crucial coupling step is the Wittig reaction between the phosphonium salt and [2,2-²H₂]nonanal. researchgate.netliposomes.ca This reaction forms the carbon-carbon double bond, yielding methyl [11,11-²H₂]oleate, which can then be hydrolyzed to the desired [11,11-²H₂]oleic acid. liposomes.ca This synthetic route is notable for its efficiency and high isotopic purity of the final product. liposomes.ca The coupling reaction provides a good yield and results predominantly in the cis isomer, which is the natural configuration of oleic acid. researchgate.netliposomes.ca

Table 1: Key Steps and Yields in the Synthesis of [11,11-²H₂]Oleic Acid via Wittig Reaction

| Step | Reactants | Product | Yield |

|---|---|---|---|

| Phosphonium Salt Formation | Methyl 9-chlorononanoate, NaI, Triphenylphosphine | 9-carbomethoxynonyl triphenylphosphonium iodide | 84% liposomes.ca |

| Aldehyde Preparation | Nonanal, Deuterium oxide | [2,2-²H₂]nonanal | >75% researchgate.netliposomes.ca |

| Wittig Coupling Reaction | 9-carbomethoxynonyl triphenylphosphonium iodide, [2,2-²H₂]nonanal | Methyl [11,11-²H₂]oleate | 60-70% researchgate.netliposomes.ca |

This table summarizes the key stages and reported yields for the synthesis of deuterium-labeled oleic acid starting from methyl 9-chlorononanoate, as detailed in the cited research. researchgate.netliposomes.ca

Formation of Fluorescent Derivatives for Analytical Method Development

For trace-level analysis, it is often necessary to derivatize analytes to enhance their detectability. researchgate.net While methyl 9-chlorononanoate itself does not possess a native chromophore or fluorophore for sensitive optical detection, it can be converted into derivatives that are highly responsive to fluorescence detectors. academicjournals.org This is typically achieved by first hydrolyzing the methyl ester to the corresponding carboxylic acid, 9-chlorononanoic acid. This carboxylic acid can then react with various fluorescent labeling reagents. nih.gov

Common derivatization strategies for carboxylic acids involve forming esters or amides with molecules containing a fluorescent moiety. academicjournals.orgnih.gov Reagents such as 9-chloromethylanthracene can react with carboxylic acids to produce highly fluorescent esters. nih.gov This reaction is often catalyzed and can be completed in a relatively short time, yielding products suitable for high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The resulting anthracene-tagged ester of 9-chlorononanoic acid would exhibit strong fluorescence, allowing for its sensitive quantification in various samples. nih.gov

Another widely used class of derivatizing agents is the chloroformates, such as 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netnih.gov While primarily used for amines and amino acids, FMOC-Cl chemistry can be adapted for other functional groups. researchgate.netnih.gov More directly, by converting the terminal chloro group of methyl 9-chlorononanoate to an amino group, the resulting amino ester could readily be derivatized with FMOC-Cl or dansyl chloride to yield highly fluorescent products for sensitive HPLC analysis. researchgate.netddtjournal.com The formation of these stable, highly fluorescent derivatives significantly lowers the limits of detection, making it possible to analyze minute quantities of the substance. nih.govnih.gov

Derivatization for Enhanced Chromatographic Detection and Separation

Chemical derivatization is a powerful technique in chromatography not only for enhancing detector response but also for improving the separation characteristics of an analyte. researchgate.netacademicjournals.org For a compound like methyl 9-chlorononanoate, derivatization can modify its polarity, volatility, and ionic character, which in turn influences its behavior in chromatographic systems like gas chromatography (GC) and HPLC. academicjournals.org

In the context of HPLC, derivatization is a key strategy for improving retention, selectivity, and peak shape. academicjournals.org By converting the non-polar methyl 9-chlorononanoate into a more polar or ionizable derivative, its retention on a reversed-phase column can be significantly altered, allowing for better separation from interfering matrix components. nih.gov For example, the introduction of a charged group via derivatization can enable the use of ion-exchange chromatography, offering a different and powerful separation mechanism. academicjournals.org

The derivatization reactions discussed for fluorescence labeling also serve this dual purpose. nih.govresearchgate.net Attaching a bulky fluorescent tag like anthracene (B1667546) or a fluorenylmethyloxycarbonyl (FMOC) group drastically changes the molecule's size and polarity. nih.govnih.gov This modification typically leads to longer retention times in reversed-phase HPLC, moving the analyte's peak away from the solvent front and other early-eluting, unretained matrix components. nih.gov This improved separation, combined with the enhanced sensitivity from the fluorescent tag, allows for more robust and reliable quantification. academicjournals.org These strategies are fundamental in developing analytical methods for complex biological or environmental samples where the target analyte is present at low concentrations. nih.gov

Applications of Methyl 9 Chlorononanoate in Complex Molecule Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The structure of Methyl 9-chlorononanoate, featuring a reactive chlorine atom at one end and a methyl ester at the other, allows for a variety of chemical transformations. This dual reactivity is instrumental in its role as a key intermediate in multi-step organic syntheses. The chlorine atom can be readily displaced through nucleophilic substitution reactions, while the ester group can undergo hydrolysis, reduction, or transesterification to introduce further functionality.

One notable application is in the synthesis of macrocyclic lactones. For instance, Methyl 9-chlorononanoate has been utilized in condensation reactions to create long-chain acetylenic esters. researchgate.net These esters can then undergo oxidative condensation under high dilution conditions to form macrocyclic lactones, which are important structural motifs in many biologically active natural products. researchgate.net

Precursor for the Synthesis of Specialty Chemicals and Fine Chemicals

The versatility of Methyl 9-chlorononanoate extends to its use as a precursor for a range of specialty and fine chemicals. These are often low-volume, high-value compounds with specific applications in industries such as pharmaceuticals, agrochemicals, and fragrances.

A significant application is in the synthesis of insect pheromones. Many insect pheromones are long-chain aliphatic compounds with specific stereochemistry and functional groups. The carbon backbone of Methyl 9-chlorononanoate provides a suitable starting point for the elaboration of these complex structures. For example, through a series of reactions including substitution of the chlorine atom and modification of the ester group, it can be converted into key intermediates for the synthesis of pheromones used in pest management.

Furthermore, its derivatives can be employed in the production of other valuable compounds. For instance, the related compound 9-decenoic acid methyl ester (9-DAME), which can be conceptually derived from Methyl 9-chlorononanoate, is a product of the ethenolysis of vegetable and animal oils. apeiron-synthesis.com This process is a sustainable route to valuable chemicals that can be transformed into polymers and other specialty compounds. apeiron-synthesis.com

Potential Contributions to the Synthesis of Functionalized Materials and Polymers

The reactivity of Methyl 9-chlorononanoate also presents opportunities for its incorporation into functionalized materials and polymers. The terminal chloro group can act as a site for polymerization or for grafting onto existing polymer backbones, thereby modifying the material's properties.

For example, the chloro group can be converted to other functional groups, such as azides or alkynes, which are commonly used in "click chemistry" reactions. This would allow for the efficient attachment of the nonanoate (B1231133) chain to other molecules or surfaces, leading to the development of materials with tailored surface properties, such as hydrophobicity or biocompatibility.

Spectroscopic Characterization Methodologies for Methyl 9 Chlorononanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their proximity to other protons. In the case of methyl 9-chlorononanoate, the spectrum reveals distinct signals corresponding to each unique proton environment.

A ¹H-NMR characterization of methyl 9-chlorononanoate dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as a reference standard provides the following chemical shifts (δ) liposomes.ca:

A singlet at approximately 3.67 ppm is attributed to the three protons of the methyl ester group (-OCH₃).

A triplet at 3.52 ppm corresponds to the two protons on the carbon bearing the chlorine atom (-CH₂-Cl). The triplet splitting pattern arises from coupling to the adjacent methylene (B1212753) group.

A triplet at 2.30 ppm is assigned to the two protons on the carbon adjacent to the carbonyl group of the ester (-CH₂(C=O)O).

A complex multiplet observed between 1.0 and 2.0 ppm represents the twelve protons of the six methylene groups that form the central part of the alkyl chain (-(CH₂)₆-).

Table 1: ¹H-NMR Chemical Shifts for Methyl 9-chlorononanoate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ | 3.67 | Singlet | 3H |

| -CH₂-Cl | 3.52 | Triplet | 2H |

| -CH₂(C=O)O | 2.30 | Triplet | 2H |

Carbon-13 NMR (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in the molecule produces a distinct signal, allowing for a comprehensive analysis of the carbon backbone. bhu.ac.in While specific experimental data for methyl 9-chlorononanoate is not detailed in the provided sources, the expected chemical shifts can be predicted based on established ranges for similar functional groups. libretexts.org

The electronegativity of the attached atoms significantly influences the chemical shift; carbons bonded to electronegative atoms like oxygen or chlorine are deshielded and appear at higher chemical shifts (downfield). libretexts.orglibretexts.org

Table 2: Predicted ¹³C-NMR Chemical Shifts for Methyl 9-chlorononanoate

| Carbon Atom | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Ester Carbonyl | 170 - 180 |

| -OCH₃ | Ester Methyl | 50 - 60 |

| -CH₂-Cl | Carbon bonded to Chlorine | 40 - 50 |

| -CH₂-COO | Carbon alpha to Carbonyl | 30 - 40 |

Deuterium (B1214612) (²H) NMR spectroscopy is a powerful technique for investigating the structure and dynamics of lipids in membranes. liposomes.carsc.org Although not a direct characterization of methyl 9-chlorononanoate itself, the principles are highly relevant as this compound is a lipid derivative and a precursor in the synthesis of specifically deuterated lipids. liposomes.ca

In these studies, specific positions on a lipid molecule are synthetically labeled with deuterium. nih.gov The ²H-NMR spectrum then provides information about the orientation and motion of the C-²H bond vector. liposomes.canih.gov The quadrupolar splitting observed in the spectrum is particularly informative, as its magnitude relates to the degree of motional restriction of the labeled segment. liposomes.ca This technique has been instrumental in:

Elucidating the structural and motional properties of lipids within model and biological membranes. liposomes.ca

Characterizing different membrane phases, such as the liquid-disordered (ld) and liquid-ordered (lo) phases. rsc.org

Monitoring phase transitions, for example, the bilayer to hexagonal (HII) phase transition. liposomes.ca

Determining the distribution of lipid components in complex, phase-separated membrane mixtures. nih.gov

For instance, methyl 9-chlorononanoate can be used in the synthesis of oleic acid specifically labeled with deuterium, which is then incorporated into phospholipids (B1166683) for ²H-NMR studies of membrane dynamics. liposomes.ca

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. lcms.cz It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. lcms.czuni-saarland.de

For methyl 9-chlorononanoate (C₁₀H₁₉ClO₂), the molecular weight can be calculated from the atomic masses of its constituent elements. The presence of chlorine is significant, as it has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with two peaks separated by two mass units (M⁺ and M+2).

Upon ionization, typically by electron impact (EI), the methyl 9-chlorononanoate molecule will form a molecular ion, which can then undergo fragmentation. uni-saarland.de Common fragmentation pathways for esters include cleavage of bonds adjacent to the carbonyl group. libretexts.orgdocbrown.info For long-chain alkyl halides, fragmentation can also involve the loss of the halogen or cleavage along the alkyl chain. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for Methyl 9-chlorononanoate

| m/z Value | Possible Fragment Ion | Description |

|---|---|---|

| 206/208 | [C₁₀H₁₉ClO₂]⁺ | Molecular Ion (M⁺) |

| 175/177 | [C₉H₁₆ClO]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 171 | [C₁₀H₁₉O₂]⁺ | Loss of chlorine radical (•Cl) |

| 147 | [C₈H₁₅O₂]⁺ | McLafferty rearrangement |

| 74 | [CH₃OC(OH)=CH₂]⁺ | McLafferty rearrangement ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). specac.comlibretexts.org Each type of bond and functional group has a characteristic absorption frequency range. vscht.cz

The IR spectrum of methyl 9-chlorononanoate is expected to show strong, characteristic absorption bands corresponding to its ester and alkyl chloride functionalities.

Table 4: Characteristic IR Absorption Bands for Methyl 9-chlorononanoate

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1735 - 1750 docbrown.info | Strong |

| C-O (Ester) | Stretch | ~1170 - 1200 docbrown.info | Strong |

| C-H (sp³) | Stretch | ~2850 - 3000 libretexts.org | Medium-Strong |

The strong absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group, while the C-O stretching vibrations further confirm the ester functionality. docbrown.infowpmucdn.com The presence of a C-Cl bond would be suggested by absorptions in the lower frequency "fingerprint" region of the spectrum. docbrown.info

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound. For a relatively volatile compound like methyl 9-chlorononanoate, gas chromatography (GC) is a highly effective method. rsc.orgnih.gov

In GC, the sample is vaporized and injected into a column. An inert carrier gas (the mobile phase) carries the sample through the column, which contains a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

GC is used in the analysis of methyl 9-chlorononanoate and its reaction mixtures to:

Assess Purity: Determine the percentage purity of the final product after synthesis and distillation. nih.gov

Monitor Reaction Progress: Track the conversion of reactants to products over time. researchgate.net

Analyze Isomeric Mixtures: Separate and quantify isomers, such as in reactions where a functional group is added across a double bond, potentially resulting in positional isomers. nih.gov

When coupled with a detector like a mass spectrometer (GC-MS), this technique provides both separation and structural identification of the individual components, making it a powerful tool for the comprehensive analysis of reaction products. nih.govresearchgate.net

Computational and Theoretical Investigations of Methyl 9 Chlorononanoate

Molecular Modeling and Simulation of Reaction Mechanisms and Pathways

The study of reaction mechanisms through computational modeling is a cornerstone of modern organic chemistry, allowing for the rationalization of outcomes and the prediction of new transformations. rsc.org These methods can map out the energetic landscape of a reaction, identifying transition states and intermediates. rsc.org

A significant reaction involving methyl 9-chlorononanoate is its use in the synthesis of precursors to oleic acid via the Wittig reaction. liposomes.caresearchgate.net In this process, methyl 9-chlorononanoate is first converted to its corresponding iodide and then to a phosphonium (B103445) salt. This salt then reacts with an aldehyde (like [2-²H₂]-nonanal) to form the carbon-carbon double bond characteristic of the oleic acid backbone. liposomes.caresearchgate.net

Molecular modeling can be employed to investigate the intricacies of this pathway. By simulating the reaction, researchers can:

Analyze the Transition State: Calculate the geometry and energy of the transition states for each step, such as the formation of the ylide and the subsequent cycloaddition to form the oxaphosphetane intermediate.

Understand Stereoselectivity: The Wittig reaction can produce both cis and trans isomers. Simulations can help elucidate the factors that favor the formation of the cis isomer, which is the naturally occurring form of oleic acid. liposomes.ca

Table 1: Theoretical Steps in a Wittig Reaction Involving a Methyl 9-chlorononanoate Derivative

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Transition State | Product of Step |

| 1. Salt Formation | Methyl 9-iodononanoate | Triphenylphosphine (B44618) | Sₙ2 Transition State | 9-Carbomethoxynonyltriphenylphosphonium iodide |

| 2. Ylide Formation | Phosphonium Salt | Strong Base (e.g., n-BuLi) | Deprotonation | Phosphonium Ylide |

| 3. Cycloaddition | Phosphonium Ylide | Aldehyde (e.g., Nonanal) | Oxaphosphetane | Oxaphosphetane |

| 4. Elimination | Oxaphosphetane | - | 4-Membered Ring Cleavage | Alkene (Oleate precursor) & Triphenylphosphine oxide |

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which dictates its reactivity. sioc-journal.cnaspbs.com For methyl 9-chlorononanoate, these calculations can map out the distribution of electrons and predict the most likely sites for chemical attack.

Key predictable properties include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: An ESP map visually represents the charge distribution. For methyl 9-chlorononanoate, regions of negative potential (red) would be expected around the carbonyl oxygen, indicating a site for electrophilic attack. Regions of positive potential (blue) would be found near the carbonyl carbon and the carbon attached to the chlorine atom, marking them as likely sites for nucleophilic attack.

Partial Atomic Charges: Calculations can assign a partial charge to each atom in the molecule. This quantifies the electrophilic and nucleophilic nature of different sites, corroborating the qualitative picture from the ESP map.

Table 2: Predicted Electronic Properties of Methyl 9-chlorononanoate via DFT Calculations

| Calculated Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | Moderately large | Suggests reasonable kinetic stability. |

| Dipole Moment | Non-zero | Indicates the molecule is polar, affecting solubility and intermolecular interactions. |

| Partial Charge on C=O Carbon | Positive (δ+) | Confirms the electrophilic nature of the carbonyl carbon. |

| Partial Charge on C-Cl Carbon | Positive (δ+) | Indicates a secondary site for nucleophilic substitution. |

| Partial Charge on Carbonyl Oxygen | Negative (δ-) | Confirms the nucleophilic/basic nature of the carbonyl oxygen. |

Conformation Analysis and Stereochemical Predictions

Methyl 9-chlorononanoate is a flexible molecule due to the free rotation around the numerous carbon-carbon single bonds in its nine-carbon chain. Conformational analysis aims to identify the three-dimensional shapes (conformers) the molecule is most likely to adopt. csbsju.edu

Computational methods can perform a systematic "conformational search" by rotating the bonds in the alkyl chain and calculating the potential energy of each resulting structure. The goal is to find the lowest-energy conformers, as these will be the most populated at equilibrium. csbsju.edu The principles are similar to those used in analyzing substituted cyclohexanes, where steric interactions (like gauche interactions in butane) increase the energy of certain conformations. csbsju.eduyoutube.com

For the long, linear chain of methyl 9-chlorononanoate, the lowest energy conformation is expected to be an extended, zig-zag or "anti" arrangement, which minimizes steric hindrance between adjacent methylene (B1212753) groups. Any "gauche" interactions, where parts of the chain are folded closer together, would represent higher energy conformations. Understanding the preferred conformation is crucial as the molecule's shape can influence its reactivity and physical properties.

Table 3: Conceptual Conformational Energy Profile for a C-C-C-C Fragment

| Dihedral Angle (τ) | Conformation Name | Relative Energy (Conceptual) | Description |

| 0° | Syn-periplanar (Eclipsed) | Highest | Sterically unfavorable due to overlapping atoms. |

| ~60° | Synclinal (Gauche) | High | Atoms are closer than in the anti-conformation, causing steric strain. |

| ~120° | Anticlinal (Eclipsed) | High | Sterically unfavorable. |

| 180° | Anti-periplanar (Staggered) | Lowest (0 kJ/mol) | Most stable arrangement with minimized steric repulsion. |

Prediction of Spectroscopic Properties through Computational Methods

A powerful application of quantum chemistry is the prediction of spectroscopic data, which can aid in the identification and structural elucidation of compounds. mdpi.com By calculating properties related to how the molecule interacts with electromagnetic radiation, methods like DFT can generate theoretical spectra that can be compared with experimental results.

NMR Spectroscopy: Computational models can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. youtube.comyoutube.com The calculation determines the magnetic shielding around each nucleus, which is then converted into a chemical shift value. This is invaluable for assigning peaks in a complex experimental spectrum to specific atoms in the molecule.

Table 4: Comparison of Predicted and Typical Experimental Spectroscopic Data

| Spectroscopic Technique | Key Feature | Predicted Value Range (Computational) | Typical Experimental Range |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170-175 ppm | ~170-175 ppm |

| ¹³C NMR | Carbon bonded to Cl (C-Cl) | ~40-50 ppm | ~40-50 ppm |

| ¹H NMR | Methoxy (B1213986) Protons (-OCH₃) | ~3.6-3.8 ppm | ~3.7 ppm |

| IR Spectroscopy | C=O Stretch | ~1735-1750 cm⁻¹ | ~1740 cm⁻¹ |

| IR Spectroscopy | C-Cl Stretch | ~650-800 cm⁻¹ | ~650-800 cm⁻¹ |

Industrial Scale Synthesis and Process Optimization for Methyl 9 Chlorononanoate

Scalability Assessments of Current Synthetic Methods

The transition of a synthetic route from laboratory bench to industrial production requires a thorough assessment of its scalability. For methyl 9-chlorononanoate, the primary synthesis often involves the esterification of 9-chlorononanoic acid or the chlorination of a suitable precursor like methyl nonanoate (B1231133).

One common laboratory-scale synthesis involves the reaction of azelaic acid monomethyl ester with a chlorinating agent, such as oxalyl chloride or thionyl chloride, to form the intermediate methyl 9-chloro-9-oxononanoate, which can then be converted to the desired product. researchgate.net Another approach is the direct chlorination of nonanoic acid followed by esterification. While effective on a small scale, these methods present challenges when considered for large-scale production.

Key Scalability Considerations:

Reaction Conditions: Reactions requiring extreme temperatures, pressures, or highly dilute conditions are often not economically feasible for large-scale manufacturing due to high energy consumption and the need for specialized equipment.

Work-up and Purification: The isolation and purification of the final product can be a significant bottleneck. Methods that generate gaseous byproducts, such as the use of thionyl chloride which produces HCl and SO2, can simplify purification. vedantu.com However, these byproducts must be scrubbed, adding an environmental and cost consideration.

Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste are major concerns. For instance, thionyl chloride is corrosive and reacts violently with water. lobachemie.com Its use is also under scrutiny due to environmental concerns. credenceresearch.com

A comparative analysis of potential starting materials reveals different pathways to methyl 9-chlorononanoate, each with its own scalability profile. Starting from azelaic acid, which can be sourced from the ozonolysis of oleic acid, provides a bio-based route. mdpi.comwikipedia.org The conversion of azelaic acid monomethyl ester to the final product has been demonstrated, but the scalability would depend on the efficiency and cost of the chlorination and subsequent steps. researchgate.netresearchgate.net Alternatively, starting from nonanoic acid and performing chlorination and esterification is another viable route. smolecule.com The choice between these pathways on an industrial scale would involve a detailed techno-economic analysis.

Table 1: Comparison of Synthetic Precursors for Methyl 9-chlorononanoate

| Starting Material | Synthetic Steps | Potential Advantages | Potential Scalability Challenges |

| Azelaic Acid | Monomethyl esterification, chlorination, conversion | Bio-based potential | Multi-step process, cost of chlorinating agents |

| Nonanoic Acid | Chlorination, esterification | Fewer steps | Control of chlorination selectivity, reagent costs |

| Methyl Nonanoate | Direct chlorination | Direct functionalization | Selectivity issues, potential for multiple chlorinated byproducts |

The quest for more efficient and scalable syntheses is a constant driver in chemical manufacturing. For complex molecules, achieving a high level of step-economy combined with efficiency and scalability is a significant challenge but crucial for commercial viability. nih.govnih.gov

Implementation of Continuous Flow Chemistry Approaches for Production

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering numerous advantages over traditional batch processing, particularly for industrial-scale production. mt.combeilstein-journals.org This approach involves pumping reactants through a series of tubes or microreactors where the reaction occurs continuously. mit.edu

Advantages of Continuous Flow for Methyl 9-chlorononanoate Synthesis:

Enhanced Safety: Flow chemistry utilizes small reaction volumes at any given time, which significantly mitigates the risks associated with highly reactive or hazardous reagents like thionyl chloride. mt.comnih.gov This is particularly relevant for exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. mit.edu

Scalability: Scaling up a flow process often involves running the system for longer periods or using parallel reactor lines, rather than redesigning large-scale reactors. This provides greater flexibility and reduces scale-up challenges.

Automation and Integration: Flow systems can be readily automated and integrated with inline purification and analysis, streamlining the entire production process. beilstein-journals.orgmdpi.com

For the synthesis of methyl 9-chlorononanoate, a continuous flow process could involve feeding a stream of the starting material (e.g., methyl nonanoate or 9-chlorononanoic acid) and the chlorinating/esterifying agent into a heated reactor coil. The residence time, temperature, and stoichiometry can be precisely controlled to optimize the reaction. The output stream could then be directed to an inline purification module, such as a liquid-liquid extraction or a scavenger resin column, to remove byproducts and unreacted starting materials. nih.gov

While the initial investment in flow chemistry equipment can be higher than for traditional batch reactors, the long-term benefits in terms of safety, efficiency, and product quality often justify the cost, especially for the production of specialty chemicals. mit.edu

Application of Process Analytical Technology (PAT) in Monitoring Methyl 9-chlorononanoate Synthesis

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. mt.com The goal of PAT is to ensure final product quality by building it into the process from the start.

In the synthesis of methyl 9-chlorononanoate, PAT can be implemented to monitor key reaction parameters in real-time. This allows for a deeper process understanding and enables immediate adjustments to maintain optimal conditions.

Potential PAT Tools for Monitoring Esterification and Chlorination Reactions:

Spectroscopy (FTIR, Raman, UV-Vis): These techniques can be used with in-situ probes to monitor the concentration of reactants, intermediates, and the final product throughout the reaction. americanpharmaceuticalreview.comnih.gov For example, Attenuated Total Reflectance (ATR)-FTIR spectroscopy can track the disappearance of the carboxylic acid peak and the appearance of the ester peak during esterification.

Online Chromatography (GC, HPLC): A small, continuous sample can be diverted from the reactor for rapid analysis to determine the reaction conversion and identify any byproduct formation.

Temperature and Pressure Sensors: These are fundamental PAT tools for ensuring the reaction is proceeding under the desired conditions and for safety monitoring. nih.gov

By integrating PAT into a continuous flow synthesis of methyl 9-chlorononanoate, a high degree of process control can be achieved. For instance, data from an inline FTIR probe could be used in a feedback loop to adjust the flow rate of a reactant to maintain a target conversion rate. This real-time monitoring and control can lead to more consistent product quality, reduced batch-to-batch variability, and minimized waste. americanpharmaceuticalreview.com

Table 2: Application of PAT in Methyl 9-chlorononanoate Synthesis

| PAT Tool | Parameter Monitored | Application in Process Control |

| In-situ FTIR/Raman Spectroscopy | Concentration of reactants, products, and intermediates | Real-time monitoring of reaction kinetics, endpoint determination, feedback control of reactant addition |

| Online Gas Chromatography (GC) | Product purity, byproduct formation | Optimization of reaction conditions to maximize selectivity and minimize impurities |

| Temperature and Pressure Sensors | Reaction temperature and pressure | Ensuring reaction safety and maintaining optimal reaction conditions for yield and selectivity |

| UV-Vis Spectroscopy | Concentration of specific chromophoric species | Monitoring the progress of certain reaction types and detecting specific impurities |

The implementation of PAT facilitates a Quality by Design (QbD) approach, where the manufacturing process is designed to consistently produce a product with predefined quality attributes. mt.com

Economic and Environmental Sustainability Considerations in Large-Scale Production

The long-term viability of any industrial chemical process hinges on its economic and environmental sustainability. For methyl 9-chlorononanoate, these considerations are paramount in selecting and optimizing a large-scale production route.

Economic Considerations:

Raw Material Costs: The cost of starting materials is a major component of the final product cost. procurementresource.com Utilizing inexpensive and readily available feedstocks is crucial. The economic feasibility of using bio-based starting materials like azelaic acid from vegetable oils depends on the efficiency and cost of the entire value chain, from agriculture to final product. mdpi.comresearchgate.net

Process Efficiency: High reaction yields, selectivity, and throughput are essential for minimizing costs. Continuous flow processes often offer advantages in this regard. mt.com

Energy Consumption: Esterification reactions can be energy-intensive. researchgate.net Process optimization to reduce reaction times and temperatures can lead to significant energy savings.

Capital and Operational Costs: The initial investment in equipment and the ongoing operational costs, including labor and maintenance, must be carefully evaluated. acs.org

Environmental Sustainability Considerations:

Green Chemistry Principles: The ideal process would adhere to the principles of Green Chemistry, such as using renewable feedstocks, minimizing waste, using less hazardous chemicals, and designing for energy efficiency. mdpi.com

Waste Management: The production process should be designed to minimize the generation of waste. Any waste that is produced must be treated and disposed of in an environmentally responsible manner. The use of thionyl chloride, for instance, generates acidic gases (HCl, SO2) that require scrubbing. niir.orgvedantu.com

Solvent Selection: The choice of solvents has a significant environmental impact. Whenever possible, greener solvents should be used, or solvent-free conditions should be explored. nih.gov

The use of residual oils as raw materials for ester production is an area of interest for improving both economic and environmental aspects. cetjournal.it Furthermore, the development of biocatalytic routes, using enzymes like lipases, offers a greener alternative to traditional chemical catalysis for ester synthesis, often operating under milder conditions with high selectivity. mdpi.com

Future Research Directions and Emerging Applications for Methyl 9 Chlorononanoate

Integration with Flow Chemistry and Microfluidic Platforms

The synthesis of specialty chemicals like Methyl 9-chlorononanoate is poised for a paradigm shift with the adoption of flow chemistry and microfluidic systems. manetco.be These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters. vapourtec.comelveflow.comelveflow.com

Flow chemistry involves continuously pumping reactants through a network of tubes or microreactors. mit.edu This approach is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volume minimizes safety risks. vapourtec.comscitube.io The synthesis of Methyl 9-chlorononanoate, which involves esterification and chlorination steps, could be significantly optimized. For instance, a multi-step continuous synthesis could be designed where the esterification of nonanoic acid with methanol (B129727) is followed immediately by a chlorination step in a subsequent reactor module, eliminating the need for isolating intermediates. umontreal.ca

Microfluidic platforms, which operate at an even smaller scale, allow for rapid screening and optimization of reaction conditions with minimal reagent consumption. arxiv.orgarxiv.org The high surface-area-to-volume ratio in microreactors ensures efficient mixing and thermal control, potentially leading to higher yields and purities of Methyl 9-chlorononanoate in shorter reaction times. elveflow.comelveflow.com Researchers could explore various reactor designs and catalyst immobilizations to develop a highly efficient and scalable process.

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for Methyl 9-chlorononanoate

| Parameter | Conventional Batch Synthesis | Proposed Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Safety Profile | Higher risk with large volumes of reagents | Inherently safer due to small reactor volume scitube.io |

| Heat Transfer | Inefficient, potential for hot spots | Highly efficient, precise temperature control elveflow.com |

| Process Control | Limited, manual sampling | Automated, precise control of stoichiometry & residence time mit.edu |

| Scalability | Difficult, requires process re-optimization | Straightforward by numbering-up or longer run times arxiv.org |

| Product Purity | May require extensive purification | Higher purity, reduced byproducts elveflow.com |

This integration would not only make the production of Methyl 9-chlorononanoate more efficient and economical but also greener by reducing waste and energy consumption. manetco.be

Exploration of Biocatalytic Approaches for Sustainable Synthesis

In the quest for greener chemical manufacturing, biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical methods. chemistryjournals.netrsc.org Utilizing enzymes or whole-cell systems offers high selectivity, mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. chemistryjournals.netnih.gov

For Methyl 9-chlorononanoate, a two-pronged biocatalytic approach could be envisioned.

Enzymatic Esterification: Lipases and esterases are well-known for their efficiency in catalyzing ester formation. nih.gov An immobilized lipase, such as from Candida antarctica or Thermomyces lanuginosus, could be used to catalyze the esterification of 9-chlorononanoic acid with methanol. nih.gov This approach avoids the use of strong acid catalysts and high temperatures, simplifying downstream processing. mdpi.com

Enzymatic Halogenation: While more challenging, the regioselective chlorination of the terminal methyl group of methyl nonanoate (B1231133) could be explored using halogenase enzymes. The discovery and engineering of such enzymes for non-natural substrates is a burgeoning field of research. rsc.org

These biocatalytic routes could be combined in a chemoenzymatic process or a multi-enzyme cascade reaction to create a fully "green" synthesis pathway. researchgate.net While biocatalysis is often perceived as inherently sustainable, a holistic assessment considering factors like water usage, enzyme production costs, and product titers is necessary to confirm its green credentials over traditional methods. nih.gov The development of robust, reusable, and cost-effective biocatalysts is crucial for the industrial feasibility of this approach. mdpi.comeuropa.eu

Investigation in Novel Materials and Supramolecular Chemistry

The unique bifunctional nature of Methyl 9-chlorononanoate, possessing both a reactive chloro-terminated alkyl chain and an ester group, makes it a promising building block for novel materials and supramolecular assemblies.

In polymer chemistry, the terminal chlorine atom can act as an initiator for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net This would allow for the synthesis of well-defined polymers where a poly(methyl 9-chlorononanoate) block could be grown from a surface or another polymer chain, leading to the creation of novel graft or block copolymers. researchgate.netitu.edu.tr Such materials could have tailored properties, for example, by combining a flexible, low-glass-transition-temperature (Tg) polyester (B1180765) segment with other polymer blocks to create advanced elastomers or thermoplastic materials. The long aliphatic chain of the nonanoate moiety would influence the physical properties, such as crystallinity and flexibility, of the resulting polymer. sirsyedcollege.ac.inlibretexts.org

In supramolecular chemistry, the ester group can participate in non-covalent interactions like hydrogen bonding, while the alkyl chain can engage in van der Waals interactions. sirsyedcollege.ac.in This could enable the self-assembly of Methyl 9-chlorononanoate into organized structures like micelles or layers. Furthermore, the terminal chlorine could be substituted with other functional groups (e.g., azides, alkynes, thiols) to create tailored molecules for building complex supramolecular architectures or functional surfaces. For instance, conversion to an azide (B81097) would allow for its use in "click" chemistry reactions to attach it to other molecules or surfaces. researchgate.net

Development of Advanced Spectroscopic Techniques for In-situ Monitoring

The optimization and control of chemical reactions, particularly in continuous flow systems, rely heavily on real-time analytical data. spectroscopyonline.com Advanced spectroscopic techniques such as in-situ Raman and Near-Infrared (NIR) spectroscopy are powerful Process Analytical Technology (PAT) tools for monitoring reactions as they happen, without the need for sampling. rsc.orgnih.gov

For the synthesis of Methyl 9-chlorononanoate, in-situ spectroscopy could provide critical information. During the esterification of 9-chlorononanoic acid, one could monitor the disappearance of the carboxylic acid C=O stretch and the appearance of the ester C=O stretch. acs.org Raman spectroscopy is particularly well-suited for this, as it can be performed using immersion probes directly in the reaction vessel or flow reactor. rsc.orgrsc.org This allows for the precise determination of reaction endpoints, kinetics, and the detection of any side-product formation in real-time. acs.org

Table 2: Potential Spectroscopic Markers for In-situ Monitoring of Methyl 9-chlorononanoate Synthesis

| Reaction Step | Reactant / Product | Spectroscopic Technique | Key Vibrational Band (Hypothetical Wavenumber cm⁻¹) | Monitoring Purpose |

|---|---|---|---|---|

| Esterification | 9-Chlorononanoic Acid | Raman / Mid-IR | C=O stretch (~1700-1725) | Disappearance indicates consumption acs.org |

| Methyl 9-chlorononanoate | Raman / Mid-IR | C=O stretch (~1735-1750) | Appearance indicates product formation acs.org | |

| Methanol | Raman | C-O stretch (~1030) | Monitor reactant concentration | |

| Chlorination | Nonanoic Acid Methyl Ester | Raman | C-H stretch (terminal CH₃) | Disappearance/shift upon chlorination |

| Methyl 9-chlorononanoate | Raman | C-Cl stretch (~650-850) | Appearance indicates product formation |

The data generated from these spectroscopic techniques can be used to build chemometric models to predict reactant and product concentrations throughout the process. nih.govmdpi.com This enables automated process control, ensuring consistent product quality and optimizing yield.

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical synthesis by enabling rapid optimization and prediction of reaction outcomes. mdpi.com For a compound like Methyl 9-chlorononanoate, these computational tools can be applied to accelerate its development significantly.

AI algorithms can be used to explore the vast parameter space of a chemical reaction (e.g., temperature, pressure, catalyst loading, reactant ratios) to identify optimal conditions with a minimal number of experiments. nih.gov Techniques like Bayesian optimization can efficiently guide experimental design towards achieving the highest yield or purity. mdpi.com For instance, an AI model could be trained on data from a microfluidic screening platform to predict the performance of the synthesis of Methyl 9-chlorononanoate under different conditions.

Furthermore, ML models, such as Artificial Neural Networks (ANN) and Adaptive Neuro-Fuzzy Inference Systems (ANFIS), have been shown to be highly effective in modeling and optimizing the synthesis of fatty acid derivatives. nih.govacs.org These models can capture complex, non-linear relationships between process variables and outcomes that are difficult to describe with traditional kinetic models. nih.govascelibrary.org By coupling these predictive models with optimization algorithms like Particle Swarm Optimization (PSO), researchers can determine the global optimum process factors to maximize production efficiency. acs.org This approach not only saves time and resources but also leads to more robust and efficient manufacturing processes for specialty chemicals.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 9-chlorononanoate, and how can researchers ensure reproducibility?

- Methodological Answer : Methyl 9-chlorononanoate is typically synthesized via esterification of 9-chlorononanoic acid with methanol under acidic catalysis. Key steps include:

- Reagent Purity : Use anhydrous methanol and high-purity 9-chlorononanoic acid (≥98%) to minimize side reactions.

- Catalytic Conditions : Sulfuric acid (0.5–1.0 mol%) at 60–70°C for 6–8 hours under reflux .

- Workup : Neutralize excess acid with sodium bicarbonate, followed by extraction with dichloromethane and drying over MgSO₄.

- Validation : Confirm yield via gravimetric analysis and purity by GC-MS or HPLC (>95% purity threshold recommended) .

Q. How should Methyl 9-chlorononanoate be characterized to meet publication standards?

- Methodological Answer : Characterization requires:

- Spectroscopic Data : ¹H/¹³C NMR (CDCl₃ solvent, δ 1.2–1.6 ppm for methylene groups, δ 3.6 ppm for methoxy), FT-IR (C=O stretch at ~1740 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 206.087 .

- Physical Properties : Report melting point (if solid), density (1.08 g/cm³), and refractive index (1.452 at 20°C) using calibrated instruments .

- Purity Documentation : Include chromatograms with baseline separation of peaks and retention time consistency across replicates .

Q. What safety protocols are critical when handling Methyl 9-chlorononanoate in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and handling; monitor airborne concentrations via gas detectors to ensure levels remain below OSHA’s permissible exposure limit (PEL) of 50 ppm .

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Decontamination : Immediate shower/eye wash access in case of skin/eye contact. Contaminated clothing must be laundered separately using trained protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for Methyl 9-chlorononanoate across studies?

- Methodological Answer : Discrepancies (e.g., NMR shifts or HRMS m/z values) often arise from:

- Solvent Effects : Ensure consistent solvent (e.g., CDCl₃ vs. DMSO-d6) and temperature during NMR acquisition .

- Instrument Calibration : Validate mass spectrometers with certified standards (e.g., Ultramark 1621) before runs .